2-(Benzyloxy)-4-chloropyridine

Description

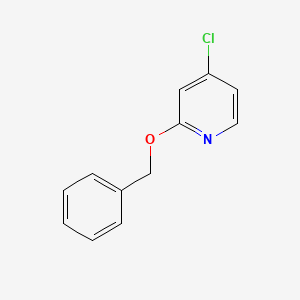

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYOMLRBHNXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710612 | |

| Record name | 2-(Benzyloxy)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006052-55-6 | |

| Record name | 2-(Benzyloxy)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzyloxy)-4-chloropyridine chemical properties

An In-depth Technical Guide to 2-(Benzyloxy)-4-chloropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional building block, it incorporates two key reactive handles: a chloro group at the 4-position, which is activated for nucleophilic aromatic substitution, and a benzyloxy group at the 2-position, which can serve as a stable protecting group for the corresponding 2-pyridone functionality. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is prominently featured in the development of novel therapeutics, including receptor antagonists and other biologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Physicochemical and Spectral Properties

The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Core Chemical Properties

A summary of the key physicochemical data is presented below. These values are essential for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |

| Molecular Weight | 219.67 g/mol | [4][5] |

| IUPAC Name | 4-chloro-2-(phenylmethoxy)pyridine | [3] |

| CAS Number | 1006052-55-6 | [6] |

| Appearance | Solid / Crystalline Powder | N/A |

| Monoisotopic Mass | 219.04509 Da | [3] |

| XlogP (Predicted) | 3.3 | [3] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

Spectroscopic Signature

Spectroscopic analysis is the primary method for confirming the identity and purity of this compound.[7] While specific experimental data can vary slightly based on the solvent and instrument, the expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the benzylic and pyridine ring protons. The benzylic methylene protons (-CH₂-) would appear as a singlet around δ 5.4 ppm. The protons of the phenyl group would appear in the aromatic region (δ 7.3-7.5 ppm). The pyridine ring protons would show three distinct signals: H-6 (a doublet, ~δ 8.1-8.2 ppm), H-5 (a doublet of doublets, ~δ 6.9-7.0 ppm), and H-3 (a doublet or singlet, ~δ 6.8-6.9 ppm).[8][9]

-

¹³C NMR Spectroscopy : The carbon spectrum would show 10 unique signals (due to symmetry in the phenyl ring). Key signals would include the benzylic carbon (~70 ppm), the five distinct pyridine carbons (with C-2 and C-4 being significantly downfield), and the four distinct carbons of the phenyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[10] Key absorption bands would include C-O-C stretching (ether linkage) around 1250-1050 cm⁻¹, aromatic C=C and C=N stretching in the 1600-1450 cm⁻¹ region, and C-Cl stretching around 800-600 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 219 and an isotopic peak (M+2) at m/z ≈ 221 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, m/z 91) or the benzyloxy radical.

Synthesis and Methodology

The most common and logical approach to synthesizing this compound is through a Williamson ether synthesis, starting from the commercially available 4-chloro-2-pyridone.

Synthetic Workflow: Williamson Ether Synthesis

This method involves the deprotonation of 4-chloro-2-pyridone to form a pyridone anion, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.

References

- 1. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. synchem.de [synchem.de]

- 6. Page loading... [wap.guidechem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(Benzyloxy)-4-chloropyridine: Synthesis, Applications, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Benzyloxy)-4-chloropyridine, a key intermediate in medicinal chemistry. We will delve into its chemical identity, structure, synthesis, and critical role in the development of novel therapeutics, alongside essential safety and handling information.

Core Identification and Chemical Properties

CAS Number: 1006052-55-6

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates a pyridine ring, a benzyloxy group at the 2-position, and a chlorine atom at the 4-position. This unique arrangement of functional groups makes it a valuable precursor for introducing the benzyloxy-substituted pyridyl moiety into more complex molecules.

Table 1: Key Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically an off-white to pale yellow solid |

Molecular Structure

The structure of this compound is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The benzyloxy group (-OCH₂C₆H₅) is attached to the carbon atom adjacent to the nitrogen (C2), and a chlorine atom is substituted at the para-position relative to the nitrogen (C4).

A Guide to the Regioselective Synthesis of 2-(Benzyloxy)-4-chloropyridine

An In-depth Technical Guide on the Synthesis of 2-(Benzyloxy)-4-chloropyridine from 2,4-Dichloropyridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a benzyloxy group and a chlorine substituent on a pyridine ring, offers a versatile scaffold for the development of novel therapeutic agents. The chlorine atom at the 4-position can be further functionalized through various cross-coupling reactions, while the benzyloxy group can be deprotected to reveal a hydroxyl functionality, allowing for a wide range of molecular modifications. This guide provides a comprehensive overview of the synthesis of this compound from 2,4-dichloropyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and strategies for process optimization.

The Underlying Chemistry: A Tale of Regioselectivity in Nucleophilic Aromatic Substitution

The synthesis of this compound from 2,4-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, in this case, the benzoxide anion, attacks the electron-deficient pyridine ring, displacing one of the chlorine atoms. The regioselectivity of this reaction is a critical aspect, as 2,4-dichloropyridine offers two potential sites for substitution.

The preferential attack of the nucleophile at the C4 position over the C2 position is governed by the relative stability of the Meisenheimer intermediate formed during the reaction.[1] Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, leading to a more stable intermediate compared to the one formed from an attack at the C2 position.[1] This inherent electronic preference makes the C4 position more susceptible to nucleophilic attack in classical SNAr reactions.[1]

It is worth noting that while C4 substitution is generally favored in SNAr reactions, C2 selectivity can be achieved under specific conditions, such as in palladium-catalyzed cross-coupling reactions.[1] However, for the synthesis of this compound, the classical SNAr conditions are ideal for achieving the desired C4-substituted product.

References

2-(Benzyloxy)-4-chloropyridine mechanism of formation

An In-depth Technical Guide to the Formation of 2-(Benzyloxy)-4-chloropyridine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound, a key intermediate in contemporary drug discovery and medicinal chemistry. The document elucidates the prevalent synthetic strategy, which hinges on the principles of nucleophilic aromatic substitution (SNAr). We will dissect the roles of the reactants, the causality behind the chosen experimental conditions, and the electronic factors governing the reaction's regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important transformation, complete with detailed protocols, mechanistic diagrams, and field-proven troubleshooting insights.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a versatile heterocyclic building block. Its structure is strategically designed for sequential functionalization. The benzyloxy group at the C2 position acts as a stable protecting group for the 2-pyridone tautomer, while the chloro-substituent at the C4 position serves as a reactive handle for further molecular elaboration.[1][2] This "handle" is frequently exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional nucleophilic substitutions, enabling the rapid diversification of molecular scaffolds for the construction of chemical libraries in drug discovery programs.[1] Understanding its synthesis is therefore fundamental for chemists working to create novel, biologically active agents.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,4-dichloropyridine and benzyl alcohol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN2), the SNAr mechanism is a two-step addition-elimination process.

Electronic Activation of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts strong negative inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the ring carbons.[3] This withdrawal is most pronounced at the ortho (C2/C6) and para (C4) positions, rendering them electrophilic and thus susceptible to attack by nucleophiles.[4][5]

The crucial feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. When a nucleophile attacks the C2 or C4 position, the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that lowers the activation energy of the reaction.[3][6] This is a key distinction from 3-halopyridines, which are much less reactive towards nucleophiles because the negative charge in the intermediate cannot be stabilized by the nitrogen atom.[4][6]

Reactants and Regioselective Synthesis

The most direct synthesis involves the reaction of 2,4-dichloropyridine with the sodium salt of benzyl alcohol (sodium benzoxide).

-

2,4-Dichloropyridine (Starting Material): This substrate provides the core pyridine scaffold with leaving groups (chloride ions) at the two positions activated for nucleophilic attack.

-

Benzyl Alcohol & Sodium Hydride (Nucleophile Generation): Benzyl alcohol itself is a poor nucleophile. Therefore, it must first be deprotonated by a strong, non-nucleophilic base to form the highly reactive benzoxide anion. Sodium hydride (NaH) is the base of choice for this task.[7] It irreversibly deprotonates the alcohol, producing the sodium benzoxide salt and hydrogen gas (H₂), which evolves from the reaction, driving the acid-base equilibrium to completion.[7]

-

Regioselectivity: The reaction exhibits a high degree of regioselectivity. The benzoxide anion preferentially attacks the C2 position over the C4 position of 2,4-dichloropyridine. This preference is primarily attributed to the stronger inductive electron withdrawal (-I effect) by the nitrogen atom on the adjacent C2 carbon, making it the more electrophilic site compared to the C4 carbon.

The complete mechanistic pathway is visualized below.

Caption: SNAr mechanism: from nucleophile generation to final product.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Objective: To synthesize this compound from 2,4-dichloropyridine and benzyl alcohol.

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq).

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, decant the hexane, and then add anhydrous THF under a nitrogen atmosphere.

-

Nucleophile Formation: Cool the THF suspension to 0 °C using an ice bath. Add benzyl alcohol (1.1 eq) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium benzoxide.

-

SNAr Reaction: Cool the resulting sodium benzoxide solution back to 0 °C. Add a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous THF dropwise over 20-30 minutes.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to 0 °C. Cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value / Compound | Notes |

| Starting Material | 2,4-Dichloropyridine | 1.0 equivalent |

| Nucleophile Precursor | Benzyl Alcohol | 1.1 equivalents |

| Base | Sodium Hydride (60% disp.) | 1.2 equivalents to ensure full deprotonation. |

| Solvent | Anhydrous THF | A polar aprotic solvent is crucial. DMF can also be used. |

| Reaction Temperature | 66 °C (Reflux in THF) | Heating is required to drive the SNAr reaction to completion. |

| Typical Yield | 75-90% | Yield is dependent on reaction scale, purity of reagents, and effectiveness of purification. |

| Purity (Post-Chroma.) | >98% | Assessed by HPLC or qNMR. |

| Appearance | White to off-white solid | |

| Representative ¹H NMR | δ (ppm) ~8.1 (d), ~6.9 (d), ~6.8 (dd), ~7.4-7.3 (m), ~5.4 (s) | Representative shifts for the pyridine, phenyl, and benzylic protons, respectively. |

Field Insights: Troubleshooting and Side Reactions

As a self-validating system, a robust protocol must account for potential deviations and side reactions.

Regioisomeric Impurity

While the reaction is highly selective for the C2 position, small amounts of the C4-substituted isomer, 4-(benzyloxy)-2-chloropyridine, can form.

Caption: Minor reaction pathway leading to isomeric impurity.

-

Causality: The C4 position is also electronically activated. Higher reaction temperatures or prolonged reaction times may slightly increase the formation of this thermodynamic product.

-

Mitigation: This isomer is typically separable from the desired C2 product by standard silica gel chromatography.

Handling of Sodium Hydride

Sodium hydride is a highly reactive and water-sensitive reagent.[8]

-

Expertise: Always handle NaH under an inert atmosphere (N₂ or Ar). The mineral oil dispersion helps passivate it, but it should be washed away with a dry, non-reactive solvent (e.g., hexane) for precise stoichiometry.

-

Trustworthiness: The quenching step is highly exothermic and produces flammable hydrogen gas. It must be performed slowly at 0 °C with careful monitoring. Using a saturated, weakly acidic quencher like NH₄Cl is safer than using pure water or alcohol.

Solvent Choice Considerations

While THF is common, solvents like DMF or acetonitrile can also be used. However, it has been reported that sodium hydride can exhibit a dual role as both a base and a reducing agent, leading to undesired side reactions with these solvents, especially in the presence of electrophiles like benzyl bromide (a component in an alternative synthetic route).[9][10][11] For this SNAr reaction, THF is generally the cleanest and most reliable choice.

Conclusion

The synthesis of this compound is a robust and efficient process governed by the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions, with the C2 position being the kinetically favored site for nucleophilic attack by sodium benzoxide. By carefully controlling reaction conditions and understanding the roles of each reagent, this valuable synthetic intermediate can be prepared in high yield and purity, paving the way for the development of novel and complex molecular architectures in pharmaceutical research.

References

- 1. 4-(Benzyloxy)-2-chloropyridine Research Chemical [benchchem.com]

- 2. 4-(Benzyloxy)-2-chloropyridine [synhet.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complications from dual roles of sodium hydride as a base and as a reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2-(Benzyloxy)-4-chloropyridine: A Technical Guide to Solubility and Stability

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Benzyloxy)-4-chloropyridine, a key building block in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental protocols to empower researchers in navigating the physicochemical properties of this important intermediate.

Introduction: The Role of this compound in Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the chloro and benzyloxy substituents on the pyridine ring, allowing for sequential and site-selective modifications. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, and ensuring the integrity of downstream compounds.

Solubility Profile: A Predictive and Experimental Approach

While specific quantitative solubility data for this compound is not extensively documented in public literature, a robust understanding can be built upon theoretical principles and empirical testing.[1][2][3] The molecule's structure, featuring a polar pyridine core, a relatively nonpolar benzyloxy group, and a chloro substituent, suggests a nuanced solubility profile.

Predicted Qualitative Solubility

Based on the "like dissolves like" principle, the anticipated solubility of this compound in various solvent classes is summarized below. The presence of the pyridine nitrogen allows for protonation in acidic media, which is expected to enhance aqueous solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions facilitate the dissolution of the polar pyridine ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the pyridine ring and nonpolar character to solvate the benzyloxy group. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity allows for some interaction with the pyridine moiety. |

| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the pyridine nitrogen, but the bulky benzyloxy group may limit extensive solvation.[4] |

| Nonpolar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Low | The hydrophobic benzyloxy and chloro groups are expected to limit solubility in neutral aqueous media. |

| Aqueous (Acidic) | Dilute HCl, Dilute Acetic Acid | Moderate to High | Protonation of the pyridine nitrogen to form a pyridinium salt should significantly increase aqueous solubility. |

| Aqueous (Basic) | Dilute NaOH, Dilute NH4OH | Low | The basicity of the pyridine nitrogen is not expected to enhance solubility in alkaline conditions. |

Experimental Determination of Solubility

To establish a definitive solubility profile, empirical testing is essential. The following are standard, validated protocols for quantitative solubility assessment.

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.[4][5]

This method provides a rapid assessment of solubility from a concentrated stock solution, often employed in early-stage discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Aqueous Buffer Addition: In a multi-well plate, add aliquots of the stock solution to an aqueous buffer (e.g., PBS).

-

Precipitation Monitoring: Monitor the formation of a precipitate over a defined period (e.g., 1-2 hours) at a specific temperature using a plate reader to measure turbidity.

Caption: Kinetic solubility assessment workflow.

Stability Profile: Investigating Degradation Pathways

The stability of this compound is a critical parameter, as degradation can lead to impurities that may affect subsequent reactions or the safety profile of a final product. Key factors influencing stability include pH, temperature, and light exposure.

pH-Dependent Stability and Hydrolysis

The presence of a chloro substituent on the electron-deficient pyridine ring suggests a susceptibility to nucleophilic aromatic substitution, particularly hydrolysis under certain pH conditions.

-

Acidic Conditions: The benzyloxy group is generally stable under weakly acidic conditions but can be cleaved by strong acids, especially at elevated temperatures, to yield 4-chloro-2-hydroxypyridine and benzyl alcohol.[6] Protonation of the pyridine nitrogen may also influence the rate of hydrolysis of the C-Cl bond.

-

Neutral Conditions: Hydrolysis is expected to be slow at neutral pH.

-

Basic Conditions: In strongly basic solutions, nucleophilic attack by hydroxide ions can lead to the formation of 2-(benzyloxy)-4-hydroxypyridine. Studies on the hydrolysis of α-chloro-substituted pyridones indicate that such reactions are feasible.[7]

Thermostability

While specific data is unavailable, compounds of this nature are generally stable at ambient temperatures. High-temperature stress testing (e.g., 60-80 °C) in both solid and solution states is recommended to identify potential thermal degradation pathways. Decomposition under fire conditions may produce toxic fumes of hydrogen chloride and nitrogen oxides.[8]

Photostability

Substituted pyridines can be susceptible to photodegradation.[9] It is crucial to evaluate the photostability of this compound, particularly if it is to be handled or stored under ambient light for extended periods.

Predicted Photodegradation Pathways:

-

Homolytic Cleavage of the C-Cl Bond: UV irradiation could induce the formation of a pyridyl radical, which could then undergo various secondary reactions.

-

Photo-hydrolysis: Light energy may accelerate the hydrolysis of the C-Cl bond to form 2-(benzyloxy)-4-hydroxypyridine.

-

Ring Opening and Rearrangement: As observed with 2-chloropyridine, more extensive photodegradation could lead to ring-opening products.[9]

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is recommended, following guidelines such as those from the International Council for Harmonisation (ICH).[10][11]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various media, including:

-

0.1 M HCl (Acidic)

-

0.1 M NaOH (Basic)

-

Water (Neutral)

-

3% H₂O₂ (Oxidative)

-

-

Stress Conditions: Subject the solutions and solid material to the following conditions:

-

Thermal: 60 °C for 48 hours.

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control should be run in parallel.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies.[5][12]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for routine quantification.[5]

Starting HPLC-UV Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 30% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and degradation products.[13]

Starting GC-MS Method Parameters:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Conclusion and Recommendations

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While direct literature data is sparse, the principles and protocols outlined herein offer a robust starting point for researchers. It is strongly recommended that comprehensive experimental studies be conducted to generate specific data for this compound, ensuring its effective and safe use in drug discovery and development. The development and validation of a stability-indicating analytical method is a critical first step in this process.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to 2-(Benzyloxy)-4-chloropyridine: A Cornerstone Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate

In the landscape of pharmaceutical and materials science synthesis, the strategic selection of starting materials is paramount. 2-(Benzyloxy)-4-chloropyridine has emerged as a highly valuable and versatile synthetic intermediate, primarily due to the orthogonal reactivity of its two key functional groups.[1][2] The chlorine atom at the 4-position serves as a robust leaving group for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Simultaneously, the benzyloxy group at the 2-position acts as a stable protecting group for the corresponding pyridone, which can be readily removed in the final stages of a synthetic sequence.[3] This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Physicochemical Properties & Synthesis

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.

2.1. Compound Profile

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-(phenylmethoxy)pyridine | [4][5] |

| CAS Number | 1006052-55-6 | [4][6] |

| Molecular Formula | C₁₂H₁₀ClNO | [5] |

| Molecular Weight | 219.67 g/mol | [5] |

| Appearance | Typically a white to off-white solid | [7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [8][9] |

2.2. Synthesis Pathway

The most common laboratory-scale synthesis involves the benzylation of a pyridone precursor. This approach leverages the nucleophilicity of the pyridone oxygen to displace a benzylic halide.

Caption: Synthetic route to this compound.

The reaction typically proceeds by treating 4-chloro-2-pyridone with a base such as silver carbonate or sodium hydride to form the corresponding alkoxide, which then undergoes a Williamson ether synthesis with benzyl bromide.[10] This method is generally efficient and provides the target intermediate in good yield.

Core Reactivity Analysis: A Tale of Two Sites

The synthetic utility of this compound stems from the distinct reactivity profiles of its chloro and benzyloxy substituents. Understanding the electronic landscape of the molecule is key to predicting its behavior and designing successful synthetic strategies.

Caption: Key reactive sites of this compound.

-

The C4-Position (C-Cl Bond): The pyridine nitrogen is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (analogous to ortho and para positions in a benzene ring).[11][12] This electronic deficit makes the C4 carbon highly susceptible to attack by nucleophiles, facilitating both Nucleophilic Aromatic Substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[13] The chlorine atom serves as an excellent leaving group in these transformations.

-

The Benzyloxy Group: This group serves two primary functions. First, it protects the 2-pyridone tautomer, preventing unwanted side reactions at the nitrogen or oxygen. Second, it is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed, typically via palladium-catalyzed hydrogenation, at a later stage of the synthesis.[3][14]

Key Synthetic Transformations & Protocols

The following sections detail the most important synthetic applications of this compound, complete with mechanistic insights and generalized experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

This is one of the most fundamental reactions of this intermediate. The electron-deficient nature of the pyridine ring allows for the direct displacement of the C4-chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[15][16]

Causality Behind the Reaction: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor C4 carbon, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[11] This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom.[11][12] The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine nucleophile (1.1–1.5 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0–3.0 equiv.).

-

Heating: The reaction mixture is heated to a temperature between 80–140 °C. The optimal temperature is substrate-dependent and should be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired 4-amino-substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions have become indispensable in modern drug discovery.[17]

Mechanistic Pillar: The Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki, and Sonogashira, proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[13][18]

-

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner displaces the chloride on the palladium center.[18][19]

-

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[18][19]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing aryl amine bonds.[18][20] For less reactive aryl chlorides like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition step.[13][21]

Protocol: General Procedure

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XantPhos, RuPhos, 2-10 mol%).[13][22]

-

Solvent and Base: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) followed by a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv.).

-

Heating: Heat the mixture to 80–110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify the residue by silica gel chromatography.

B. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a versatile method for creating biaryl structures by coupling with a boronic acid or ester.[17][23]

Protocol: General Procedure

-

Reaction Setup: Under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%), and an aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heating: Heat the mixture, often to reflux (80–100 °C), until the reaction is complete.

-

Workup and Purification: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify by chromatography or recrystallization.[24]

C. Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the pyridine with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[25][26] Copper-free versions are also widely used to avoid issues with alkyne homocoupling.[26][27]

Protocol: General Procedure (Copper-Catalyzed)

-

Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF).

-

Reagent Addition: Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Then, add the terminal alkyne (1.1–1.2 equiv.).

-

Reaction Conditions: Stir the reaction at room temperature to 60 °C until complete.

-

Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then wash with brine. Dry, concentrate, and purify by silica gel chromatography.[28]

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this intermediate is the removal of the benzyl protecting group to unmask the 2-pyridone functionality.[3]

Protocol: General Procedure via Hydrogenolysis

-

Catalyst Setup: To a solution of the 2-benzyloxy-substituted pyridine (1.0 equiv.) in a solvent such as ethanol, methanol, or ethyl acetate, add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5–10 mol% by weight.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂) and stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: The reaction is monitored until the starting material is consumed.

-

Workup: The reaction mixture is filtered through Celite to remove the Pd/C catalyst, and the filtrate is concentrated to yield the deprotected 2-pyridone product, which is often pure enough for subsequent steps or can be further purified by recrystallization.[14]

Safety & Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9][29]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[29]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9]

Conclusion

This compound is a quintessential example of a modern synthetic intermediate, offering a powerful combination of stability and predictable, site-selective reactivity. Its ability to participate in a wide array of high-yield SNAr and palladium-catalyzed cross-coupling reactions at the C4-position, coupled with the straightforward deprotection of the benzyloxy group, secures its role as a key building block in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. A comprehensive understanding of its reactivity, as outlined in this guide, empowers chemists to leverage its full potential in their synthetic endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmaceutical intermediates | lookchem [lookchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

- 10. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 26. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]

- 29. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity of the Chlorine Atom in 2-(Benzyloxy)-4-chloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

2-(Benzyloxy)-4-chloropyridine is a key synthetic intermediate in organic and medicinal chemistry.[1] Its value lies in a bifunctional nature: a stable, yet cleavable, benzyloxy protecting group at the C2 position and a reactive chlorine atom at the C4 position. This arrangement allows for selective functionalization, making it a versatile building block for constructing complex, biologically active molecules.[1] While reactions involving the benzyloxy group are possible, the primary locus of reactivity for synthetic diversification is the carbon-chlorine bond. This guide provides an in-depth analysis of the factors governing the reactivity of the C4-chlorine atom and offers field-proven insights into its transformation via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Chapter 1: The Electronic Landscape of the Pyridine Core

To effectively manipulate the C4-chlorine, one must first understand the electronic underpinnings of the substituted pyridine ring. The reactivity is not merely that of a standard aryl chloride; it is profoundly influenced by the interplay between the ring nitrogen and the substituents.

Inherent Activation by the Pyridine Nitrogen

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom.[2][3] This nitrogen exerts a powerful electron-withdrawing effect, both inductively (-I) and through resonance (-M), which reduces the electron density of the entire aromatic system.[2][3] This general electron deficiency makes the ring susceptible to attack by nucleophiles, a reactivity pattern opposite to that of electron-rich rings like benzene, which favor electrophilic substitution.[4]

Crucially, this electron-withdrawing effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[5][6][7][8] When a nucleophile attacks the C4 position, the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized. One of the key resonance structures places the negative charge directly on the electronegative nitrogen atom, a highly favorable state that lowers the activation energy of the reaction.[7][8] This stabilization is not possible when attack occurs at the meta (C3, C5) positions, rendering 3-chloropyridines much less reactive towards nucleophiles under standard SNAr conditions.[5][6][9]

The Duality of the 2-(Benzyloxy) Substituent

The 2-(benzyloxy) group introduces a layer of complexity. Its oxygen atom, directly attached to the ring, can donate a lone pair of electrons through resonance (+M effect), which would typically be expected to increase electron density on the ring and thus deactivate it towards nucleophilic attack. However, studies on similarly substituted pyridine systems reveal that alkoxy and benzyloxy groups can exhibit both electron-donating and electron-withdrawing characteristics depending on the chemical context being evaluated (e.g., NMR spectroscopy vs. X-ray diffraction).[10] In the context of reactivity, while it may be less activating than a strong electron-withdrawing group, the overarching electron deficiency imposed by the ring nitrogen still dominates, ensuring the C4 position remains a viable electrophilic site. Furthermore, the benzyloxy group serves as a crucial protecting group that can be removed later in a synthetic sequence via hydrogenolysis or treatment with strong acid.[11]

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

The most direct functionalization pathway for the C4-chlorine is Nucleophilic Aromatic Substitution (SNAr). This reaction class is particularly effective for installing heteroatom nucleophiles.

The Addition-Elimination Mechanism

The SNAr reaction is a two-step process.[4] The rate-determining first step is the attack of a nucleophile on the electron-deficient C4 carbon, breaking the aromaticity of the ring to form the resonance-stabilized Meisenheimer intermediate.[4][7] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.

Key Parameters for Successful SNAr

Successful SNAr reactions hinge on the careful selection of reagents and conditions.

-

Nucleophile: Strong nucleophiles are required to attack the pyridine ring. Common examples include secondary amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), and thiolates.[9][12]

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN) are preferred. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, preserving its nucleophilicity.

-

Temperature: Reactions often require elevated temperatures (reflux) to overcome the activation energy barrier associated with disrupting the ring's aromaticity.

-

Base: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often added to neutralize the proton generated during the reaction and drive the equilibrium towards the product.

Field-Proven Protocol: SNAr Amination

This protocol describes a typical procedure for the reaction of this compound with a secondary amine.

Objective: Synthesis of 2-(Benzyloxy)-4-(morpholino)pyridine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of morpholine.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for certain nucleophiles, palladium-catalyzed cross-coupling reactions offer a broader and more versatile toolkit for forming C-C and C-N bonds. Aryl chlorides, including 4-chloropyridines, are notoriously less reactive than their bromide or iodide counterparts, making the choice of catalyst system paramount.[13][14] The rate-limiting step for these reactions is typically the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with an organoboron reagent (boronic acid or ester).

Catalyst System: Simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can effect the transformation but often require high temperatures and long reaction times.[15][16] For the more challenging C-Cl bond, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines such as RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are superior.[13][14] These ligands promote the difficult oxidative addition step, allowing for milder reaction conditions and higher yields.

Protocol: Suzuki-Miyaura Coupling Objective: Synthesis of 2-(Benzyloxy)-4-phenylpyridine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

-

RuPhos (4-10 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane/Water (e.g., 10:1 mixture), degassed

Procedure:

-

Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

-

Reagent Addition: Add this compound and phenylboronic acid.

-

Solvent: Add the degassed solvent mixture.

-

Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring until analysis (GC-MS or LC-MS) shows consumption of the starting material.

-

Work-up & Purification: Follow the general work-up and purification steps outlined in the SNAr protocol.

Buchwald-Hartwig Amination

For C-N bond formation with less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination is the premier method.[17]

Catalyst System: This reaction is highly dependent on a palladium catalyst paired with a specialized ligand.[17][18] Sterically hindered biarylphosphine ligands are essential for activating the C-Cl bond.[14] A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.[14]

Protocol: Buchwald-Hartwig Amination Objective: Synthesis of N-Anilino-2-(benzyloxy)pyridin-4-amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

-

BrettPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous and degassed

Procedure:

-

Setup: In a glovebox, charge a dry vial with the palladium precursor, ligand, and base.

-

Reagent Addition: Add this compound.

-

Solvent & Amine: Add toluene, followed by the aniline.

-

Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction progress.

-

Troubleshooting Note: A common side reaction is hydrodehalogenation (replacement of -Cl with -H). This can be minimized by ensuring strictly anhydrous conditions and high-purity reagents.[14]

-

Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and follow standard extraction and purification procedures.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the chloropyridine and a terminal alkyne.[19] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[19][20][21]

Chapter 4: Comparative Reactivity & Strategic Synthesis

The choice between SNAr and a cross-coupling reaction is a strategic one, dictated by the desired bond and the nature of the coupling partner.

References

- 1. 4-(Benzyloxy)-2-chloropyridine Research Chemical [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Sonogashira Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Benzyloxy)-4-chloropyridine

Introduction

2-(Benzyloxy)-4-chloropyridine is a key heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique electronic architecture, featuring an electron-rich benzyloxy group and an electron-withdrawing chloro substituent on an already electron-deficient pyridine ring, imparts a distinct and versatile reactivity profile. Understanding the interplay of these functional groups is paramount for researchers aiming to leverage this molecule for the synthesis of complex target structures. This guide provides an in-depth analysis of the electrophilic and nucleophilic centers of this compound, grounded in fundamental principles of electronic effects and supported by established reaction methodologies.

Section 1: Electronic Structure and Reactivity Analysis

The reactivity of this compound is dictated by the confluence of inductive and resonance effects of its substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, creating a general electrophilic character at the α (C2, C6) and γ (C4) positions.

-

Inductive Effects : The electronegative chlorine atom at C4 strongly withdraws electron density through the sigma bond, further enhancing the electrophilicity of the C4 position. The oxygen of the benzyloxy group at C2 also exerts an inductive pull, albeit its resonance effect is more dominant.

-

Resonance Effects : The benzyloxy group at C2 is a powerful electron-donating group through resonance, pushing electron density into the ring. This donation partially counteracts the ring's inherent electron deficiency, particularly at the C3 and C5 positions. Conversely, the nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density through resonance. For nucleophilic attack, the nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex), especially when the attack occurs at the C2 and C4 positions.[1][2]

This electronic tug-of-war establishes a clear hierarchy of reactive sites within the molecule.

Predicted Reactive Sites:

-

Primary Electrophilic Site (C4) : The carbon atom bonded to the chlorine is the most electrophilic center. It is activated towards nucleophilic aromatic substitution (SNAr) by both the ring nitrogen (para-position) and the C4-chloro group's strong inductive effect.[1][2] The nitrogen atom effectively stabilizes the intermediate formed during nucleophilic attack at this position through resonance.[1]

-

Secondary Electrophilic Site (C2) : The carbon atom attached to the benzyloxy group is also an electrophilic site, activated by the ring nitrogen. However, the electron-donating resonance of the benzyloxy group makes it less electrophilic than C4.

-

Nucleophilic Site (N1) : The lone pair of electrons on the pyridine nitrogen atom makes it the primary nucleophilic and basic center of the molecule. It readily reacts with electrophiles such as protons (acids) and alkylating agents.

The diagram below illustrates the key reactive sites based on this electronic analysis.

Caption: Predicted electrophilic and nucleophilic sites in this compound.

Section 2: Reactions at Electrophilic Centers

The most significant and synthetically useful reactions of this compound involve the attack of nucleophiles at the electron-deficient carbon atoms of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is highly susceptible to SNAr reactions, a cornerstone transformation for functionalizing this scaffold.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The para-relationship between the activating nitrogen atom and the C4 position is crucial for stabilizing this intermediate, making substitution at C4 much more favorable than at C3.[1][4]

Mechanism of SNAr at C4:

-

Addition: A nucleophile (Nu⁻) attacks the electrophilic C4 carbon, breaking the C=C pi bond and forming a tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom through resonance.

-

Elimination: The leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) at C4.

A wide array of nucleophiles can be employed, leading to diverse product classes.

| Nucleophile Type | Example | Product Class | Typical Conditions |

| O-Nucleophiles | Sodium methoxide, Phenols | 4-Alkoxy/Aryloxypyridines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) |

| N-Nucleophiles | Amines, Anilines, Azoles | 4-Aminopyridines | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., NMP, Dioxane), Heat |

| S-Nucleophiles | Sodium thiomethoxide | 4-(Methylthio)pyridines | Solvent (e.g., DMF), Room Temp to Heat |

| C-Nucleophiles | Cyanide | 4-Cyanopyridines | Solvent (e.g., DMSO), Heat |

Reactivity at C2

While C4 is the primary site for SNAr, the C2 position can also undergo nucleophilic attack, though it is generally less reactive due to the electron-donating nature of the benzyloxy group. Displacement of the benzyloxy group typically requires harsher conditions or specific activation compared to the displacement of the C4-chloro group. The relative reactivity of halogens in SNAr reactions on pyridines is generally F > Cl > Br > I.[5]

Section 3: Reactions at Nucleophilic Centers

Reactions at the Pyridine Nitrogen (N1)

The lone pair on the pyridine nitrogen is the molecule's most prominent nucleophilic center.

-

Protonation : It readily reacts with acids to form pyridinium salts. This can be a crucial consideration in reaction design, as protonation deactivates the ring towards electrophilic attack and can alter its solubility and reactivity in subsequent steps.

-

N-Oxidation : Reaction with an oxidizing agent, such as peroxytrifluoroacetic acid, can form the corresponding N-oxide.[6] Pyridine N-oxides have unique reactivity, activating the C2 and C4 positions for nucleophilic substitution and enabling other transformations.[7]

-

Alkylation : The nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a representative method for the substitution of the C4-chloride with an amine.

Objective: To synthesize 2-(Benzyloxy)-4-(arylamino)pyridine.

Materials:

-

This compound (1.0 equiv)

-

Arylamine (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 - 3.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP) or Dioxane (0.1 - 0.2 M)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the arylamine, and the chosen solvent.

-

Add the base (DIPEA or K₂CO₃) to the mixture.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

If using K₂CO₃, filter the solids.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Benzyloxy)-4-(arylamino)pyridine.

References

- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polychloroaromatic compounds. Part IV. Oxidation of 2- and 4-N-alkylaminotetrachloropyridines and nucleophilic substitution of tetrachloronitropyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(Benzyloxy)-4-chloropyridine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an invaluable core for medicinal chemists. Within the vast family of pyridine-based synthons, 2-(Benzyloxy)-4-chloropyridine emerges as a particularly intriguing and versatile building block. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic utility, key reactivity, and its role as a strategic starting material in the generation of complex, biologically active molecules, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Synthetic Overview

This compound is a crystalline solid with the molecular formula C₁₂H₁₀ClNO. Its structure features a pyridine ring substituted at the 2-position with a benzyloxy group and at the 4-position with a chlorine atom. This arrangement of substituents provides two key points for chemical modification, making it a valuable intermediate in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |

The synthesis of this compound can be achieved through several routes, most commonly involving the nucleophilic substitution of a dihalopyridine. A typical synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-dichloropyridine.

Materials:

-

2,4-Dichloropyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of benzyl alcohol (1.1 equivalents) in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium benzyloxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

The Duality of Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups: the chlorine atom at the 4-position and the benzyloxy group at the 2-position. The chlorine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack. This allows for the facile introduction of various nitrogen, oxygen, and sulfur-based nucleophiles.

Diagram of SNAr Reaction Workflow

Caption: General workflow for SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize 2-(Benzyloxy)-4-aminopyridine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine)

-

Potassium carbonate or cesium carbonate

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vial, add this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Add a suitable solvent like DMF or dioxane.

-

Seal the vial and heat the mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2-(Benzyloxy)-4-aminopyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro substituent is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a vast array of aryl, heteroaryl, and amino functionalities.

Diagram of Cross-Coupling Reactions

References

Methodological & Application

Navigating Nucleophilic Aromatic Substitution on 2-(Benzyloxy)-4-chloropyridine: An Application Guide

<

Abstract: This document provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 2-(benzyloxy)-4-chloropyridine. We delve into the mechanistic underpinnings, explore the electronic effects of the substituents, and offer detailed, field-tested protocols for researchers in synthetic chemistry and drug development. This guide emphasizes the "why" behind the "how," ensuring a robust understanding for successful experimental outcomes.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The functionalization of the pyridine core is therefore a critical task in the synthesis of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile method for introducing a wide array of functional groups onto the pyridine ring.[1]

This guide focuses on a specific, yet highly relevant, substrate: this compound. The interplay between the electron-donating benzyloxy group at the 2-position and the leaving chloro group at the 4-position presents a unique case for SNAr, requiring careful consideration of reaction conditions to achieve desired outcomes.

The Mechanism of SNAr on Pyridine